A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid
A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for developing novel therapeutics and functional materials.[1][2] The biological activity and material performance of these derivatives are profoundly influenced by the nature and positioning of substituents on the aromatic ring, which dictate the molecule's electronic, lipophilic, and steric profiles.[1] This guide focuses on 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, a molecule with multiple ether linkages and a carboxylic acid moiety, suggesting its potential utility in drug discovery programs where modulation of solubility and membrane permeability is critical.
A thorough understanding of the physical properties of such a candidate molecule is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, preclinical development, and ultimately, clinical efficacy. This document provides a comprehensive overview of the key physical properties of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, outlines authoritative experimental protocols for their determination, and discusses the scientific rationale behind these characterization workflows.
Molecular Identity and Physicochemical Profile
The foundational step in characterizing any chemical entity is to establish its molecular identity and core physicochemical parameters. These data serve as the reference point for all subsequent experimental work and computational modeling.
Caption: Molecular Structure of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid.
While specific experimental data for this compound are not widely published, its fundamental properties can be calculated or predicted based on its structure. The table below summarizes these essential identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₅ | PubChemLite[3] |
| Molecular Weight | 268.30 g/mol | Calculated |
| Monoisotopic Mass | 268.13107 Da | PubChemLite[3] |
| IUPAC Name | 2-(3-methoxypropoxy)-4-propoxybenzoic acid | PubChemLite[3] |
| SMILES | CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOC | PubChemLite[3] |
| InChIKey | WHHAHBPWUJTQAG-UHFFFAOYSA-N | PubChemLite[3] |
| Predicted XlogP | 2.4 | PubChemLite[3] |
The predicted XlogP value of 2.4 suggests that the molecule possesses moderate lipophilicity. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of two ether chains contributes to this lipophilicity, while the carboxylic acid and oxygen atoms provide hydrophilic character.
Core Physical Properties and Their Significance
The macroscopic physical properties of a compound are a direct consequence of its molecular structure and intermolecular forces. For pharmaceutical development, properties like melting point and solubility are paramount.
Melting Point (Solid-State Characterization)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[4][5] For 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, the presence of flexible ether chains may influence its crystalline packing, potentially leading to a lower melting point compared to more rigid analogs. For context, the related compound 4-propoxybenzoic acid has a reported melting point of 144-146°C.
Solubility (Aqueous and Organic)
Solubility is one of the most critical physical properties for any potential drug candidate. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. The World Health Organization (WHO) provides clear protocols for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the Biopharmaceutics Classification System (BCS).[6][7]
The structure of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid contains both hydrophobic (propoxy groups, benzene ring) and hydrophilic (carboxylic acid, ether oxygens) regions.
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Aqueous Solubility: The carboxylic acid group is ionizable. At pH values above its pKa (likely around 4-5, similar to other benzoic acids[8]), the carboxylate anion will form, significantly increasing solubility in water. Therefore, its solubility is expected to be highly pH-dependent.[9]
-
Organic Solubility: The molecule is expected to be readily soluble in common organic solvents like ethanol, methanol, and chloroform, owing to its ether linkages and aromatic ring.[8]
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized, self-validating protocols must be employed. The following sections detail the methodologies for determining the melting point and aqueous solubility.
Protocol: Melting Point Determination via the Capillary Method
This method provides a precise determination of the melting range of a crystalline solid.[10][11]
Causality: The principle relies on uniform and controlled heating of a finely powdered sample.[4] The gradual temperature increase allows for the precise observation of the initial and final stages of melting, which defines the melting range and provides insight into the sample's purity.[5]
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the compound is a dry, finely ground powder. A small amount is packed into a sealed-end capillary tube to a height of 1-2 mm.[11]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer inserted into a Thiele tube filled with mineral oil.[4]
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the precise measurement.[5]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat again, but slow the rate to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This is the gold-standard method for determining the thermodynamic solubility of a compound, essential for BCS classification.[12]
Causality: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid, we ensure the solution becomes saturated. Agitation over an extended period allows the system to reach a thermodynamic minimum, and subsequent analysis of the supernatant provides the equilibrium solubility value. The use of different pH buffers mimics the physiological environments of the gastrointestinal tract.[7]
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]
-
Sample Addition: Add an excess amount of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid to vials containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly.[12]
-
Data Analysis: The solubility is reported in mg/mL or mol/L. The final BCS solubility classification is based on the lowest solubility observed across the tested pH range.[7]
Conclusion
The physicochemical properties of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, particularly its melting point and pH-dependent aqueous solubility, are critical determinants of its potential for development as a pharmaceutical agent. While predictive models provide valuable initial estimates, rigorous experimental characterization using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is indispensable. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data required by researchers, scientists, and drug development professionals to make informed decisions in their research and development pipelines.
References
-
Melting point determination. Link
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. 4
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. 6
-
Annex 4. World Health Organization (WHO). 7
-
experiment (1) determination of melting points. 10
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. 11
-
Melting point determination. SSERC. 5
-
Determination of Solubility in Pharmaceuticals. Pharmaguideline. 13
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 12
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. 9
-
2-Propoxybenzoic acid | CAS#:2100-31-4. Chemsrc. 14
-
Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. 1
-
2-(3-methoxypropoxy)-4-propoxybenzoic acid (C14H20O5). PubChemLite. 3
-
From Food To Industry Versatile Applications Of Benzoic Acid. Annexe Chem. 8
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2
-
4-Propoxybenzoic acid 98 5438-19-7. Sigma-Aldrich. Link
-
4-propoxybenzoic acid. Stenutz. 15
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. PubChemLite - 2-(3-methoxypropoxy)-4-propoxybenzoic acid (C14H20O5) [pubchemlite.lcsb.uni.lu]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. who.int [who.int]
- 8. annexechem.com [annexechem.com]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. 2-Propoxybenzoic acid | CAS#:2100-31-4 | Chemsrc [chemsrc.com]
- 15. 4-propoxybenzoic acid [stenutz.eu]
